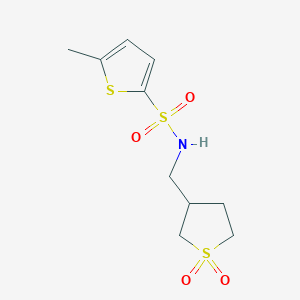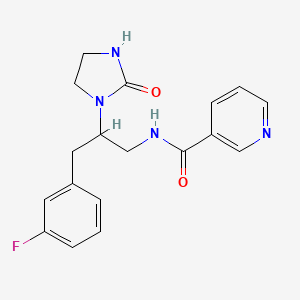
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, also known as FPhN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPhN belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Neuroprotective Potential
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide demonstrates significant neuroprotective potential, particularly through its interaction with sodium-calcium exchangers (NCXs). Research indicates that this compound preferentially inhibits NCX3 isoforms, offering protection against hypoxia/reoxygenation-induced neuronal cell damage. This specificity could be utilized in developing treatments for neurological conditions characterized by calcium dysregulation (Iwamoto & Kita, 2006).
Antifungal Activity
A series of 2-aminonicotinamide derivatives, sharing structural similarities with N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, have shown promising antifungal properties. These compounds inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, exhibiting potent activity against Candida albicans and other fungal pathogens. This suggests potential applications in antifungal drug development (Ni et al., 2017).
Antimicrobial and Herbicidal Potential
Research into nicotinamide derivatives has uncovered their antimicrobial properties against a range of bacteria and fungi. Additionally, certain derivatives have shown herbicidal activity, indicating their potential use in agricultural applications to control weed growth (Patel & Shaikh, 2010). This versatility highlights the broad applicability of these compounds beyond pharmaceutical uses.
Cellular Metabolism and Antiproliferative Effects
Nicotinamide plays a critical role in cellular metabolism, primarily through its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. Its derivatives, including N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, could influence oxidative stress and various cellular pathways, potentially offering therapeutic strategies for diseases characterized by metabolic dysregulation. Moreover, these compounds have been explored for their antiproliferative effects against cancer cells, suggesting a role in cancer treatment (Maiese et al., 2009).
Structural Characterization and Biological Activity
Structural characterization of nicotinamide and its derivatives, such as N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, has facilitated understanding of their biological activity. Through structural modifications, these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, or anti-inflammatory effects. This structural understanding is pivotal in designing compounds with specific biological activities for therapeutic applications (Burnett et al., 2015).
properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(9-15)10-16(23-8-7-21-18(23)25)12-22-17(24)14-4-2-6-20-11-14/h1-6,9,11,16H,7-8,10,12H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRBJIPBASZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2999942.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2999944.png)
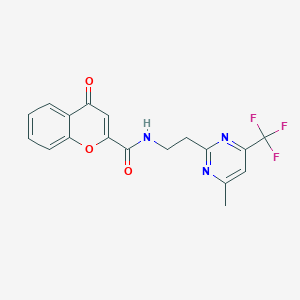
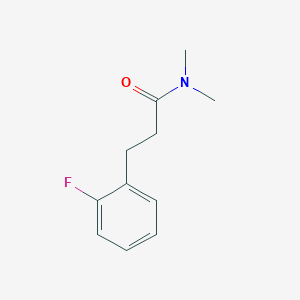

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
![N-(2-bromophenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2999950.png)
![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)
![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)
![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

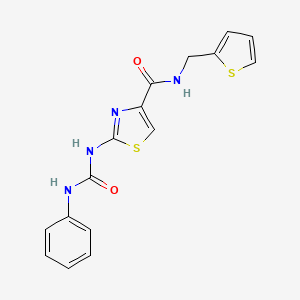
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)
